Enhanced Lipophilicity and Membrane Permeability Potential vs. Des-Benzyl Analog
The target compound exhibits a computed XLogP3 of 4.1, which is significantly higher than the LogP of 2.96 for the non-benzylated analog, 3-(piperidin-4-yl)-1H-indole. This 1.14 log unit increase indicates a marked shift in lipophilicity towards the optimal range for CNS drug candidates [1][2]. The higher LogP is complemented by a lower Topological Polar Surface Area (TPSA) of 19 Ų, compared to 27.82 Ų for the non-benzylated analog, further predicting enhanced passive membrane permeation [1][3]. These data suggest a superior ability to cross biological membranes, including the blood-brain barrier, making 3-(1-benzylpiperidin-4-yl)-1H-indole a more appropriate choice for CNS-targeted research projects where achieving sufficient brain exposure is critical.
| Evidence Dimension | LogP and TPSA |
|---|---|
| Target Compound Data | Computed XLogP3 = 4.1; TPSA = 19 Ų |
| Comparator Or Baseline | 3-(piperidin-4-yl)-1H-indole (CAS 17403-09-7): LogP = 2.96; TPSA = 27.82 Ų |
| Quantified Difference | ΔLogP = +1.14; ΔTPSA = -8.82 Ų |
| Conditions | In silico prediction using XLogP3 (PubChem) for the target compound and measured/computed LogP from Molbase for the comparator. |
Why This Matters
Procurement of the compound with higher LogP and lower TPSA provides a clear advantage in CNS-focused research programs, as it predicts superior brain penetration potential compared to the non-benzylated analog, reducing the risk of selecting a compound with suboptimal physicochemical properties for the intended target tissue.
- [1] PubChem Compound Summary for CID 49758855, 3-(1-Benzylpiperidin-4-yl)-1H-indole. National Center for Biotechnology Information. View Source
- [2] Molbase compound entry for 3-(piperidin-4-yl)-1H-indole. Molbase. View Source
- [3] J-GLOBAL entry for 1-(1-benzyl-4-piperidinyl)-1H-indole-6-carboxylic acid methyl ester. Japan Science and Technology Agency. View Source
